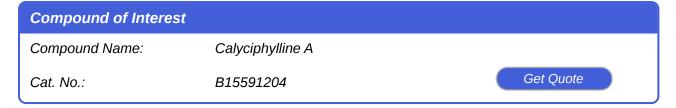


Spectroscopic and Biological Insights into Calyciphylline A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Calyciphylline A**, a novel hexacyclic alkaloid isolated from Daphniphyllum calycinum. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to understand and utilize this complex molecule.

Core Spectroscopic Data

The structural elucidation of **Calyciphylline A** was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for **Calyciphylline A**.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of **Calyciphylline A**.



Parameter	Value
Molecular Formula	C29H41NO5
Observed m/z	[M+H]+ 484.3012
Calculated m/z	484.3012

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of **Calyciphylline A** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of Calyciphylline A (CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1	3.58	m	_
2α	1.85	m	_
2β	1.65	m	_
3α	1.55	m	_
3β	1.40	m	_
5	2.95	d	4.5
6α	2.10	m	_
6β	1.95	m	_
7α	1.75	m	_
7β	1.60	m	_
9α	2.25	m	_
9β	2.05	m	
10	3.80	S	_
12α	1.90	m	_
12β	1.70	m	
13	2.55	m	_
14	5.40	br s	
17	4.15	d	12.0
18-Me	1.05	s	
20-Me	0.95	d	6.5
22-OMe	3.65	s	
N-Me	2.45	s	-

Table 2: 13C NMR Data of Calyciphylline A (CDCl3)



Position	δ (ppm)
1	55.2
2	32.5
3	28.7
4	171.5
5	65.8
6	38.1
7	25.9
8	139.8
9	45.3
10	85.1
11	130.2
12	35.4
13	48.9
14	125.6
15	135.1
16	210.3
17	75.4
18	42.7
19	21.8
20	15.9
21	175.2
22	105.3
23	51.5



N-Me 40.3

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of **Calyciphylline A** and related alkaloids from Daphniphyllum calycinum.

Isolation of Calyciphylline A

The dried and powdered leaves of Daphniphyllum calycinum were extracted with methanol. The resulting extract was then subjected to a series of solvent-solvent partitions and chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Calyciphylline A**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃).
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on an Agilent 6520 Q-TOF mass spectrometer.

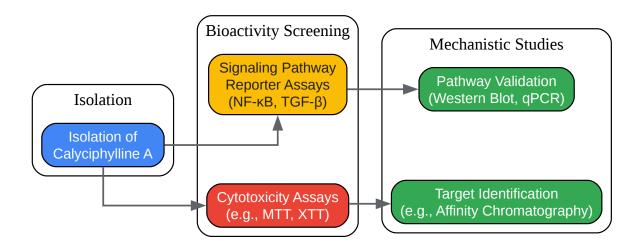
Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of **Calyciphylline A** are limited. However, preliminary investigations into related Daphniphyllum alkaloids provide valuable insights into its potential therapeutic applications.

Several alkaloids isolated from Daphniphyllum calycinum have demonstrated significant inhibitory activities against NF- κ B and TGF- β signaling pathways.[1] Furthermore, the congener Calyciphylline B has exhibited cytotoxic effects against certain cancer cell lines.[2] These findings suggest that **Calyciphylline A** may also possess cytotoxic or immunomodulatory properties.



Further research is warranted to elucidate the specific biological targets and mechanisms of action of **Calyciphylline A**. A proposed workflow for investigating its bioactivity is outlined below.



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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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